molecular formula C11H9ClN2O2 B8727903 [2,4'-Bipyridine]-5-carboxylic acid hydrochloride

[2,4'-Bipyridine]-5-carboxylic acid hydrochloride

Cat. No. B8727903
M. Wt: 236.65 g/mol
InChI Key: RLMMYPWFQIWOLZ-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

In tetrahydrofuran (20 ml), 6-chloronicotinic acid (535 mg) and diethyl (4-pyridyl)borane (Chem. Pharm. Bull., 33, 4755, 1985) (500 mg) were dissolved. To the resulting solution, tetrabutylammonium bromide (546 mg), potassium hydrochloride (570 mg), tetrakis(triphenylphosphine) palladium (O) (392 mg) and water (0.5 ml) were added under an argon atmosphere, followed by heating under reflux for 6 hours. Dilute hydrochloric acid was added to the reaction mixture to make it acidic. Water and ethyl acetate were poured into the resulting mixture for extraction. The water layer so extracted was distilled off under reduced pressure. The residue was purified by chromatography through a synthetic adsorbent (“Diaion® HP-20”, water˜50% acetonitrile—water). To the resulting fraction, dilute hydrochloric acid was added to make it acidic. The solvent was then distilled off. Tetrahydrofuran was added to the residue and the precipitate was collected by filtration, whereby the title compound (269 mg, 32%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
535 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
potassium hydrochloride
Quantity
570 mg
Type
reactant
Reaction Step Three
Quantity
546 mg
Type
catalyst
Reaction Step Three
Quantity
392 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.C(B(CC)[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1)C.Cl.[K].Cl>O1CCCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd].C(OCC)(=O)C.O>[ClH:1].[N:17]1[CH:18]=[CH:19][C:14]([C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=2)=[CH:15][CH:16]=1 |f:2.3,6.7,8.9.10.11.12,15.16,^1:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
535 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)B(C1=CC=NC=C1)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
potassium hydrochloride
Quantity
570 mg
Type
reactant
Smiles
Cl.[K]
Name
Quantity
546 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
392 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The water layer so extracted
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography through a synthetic adsorbent (“Diaion® HP-20”, water˜50% acetonitrile—water)
ADDITION
Type
ADDITION
Details
To the resulting fraction, dilute hydrochloric acid was added
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
ADDITION
Type
ADDITION
Details
Tetrahydrofuran was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration, whereby the title compound (269 mg, 32%)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
Cl.N1=CC=C(C=C1)C1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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